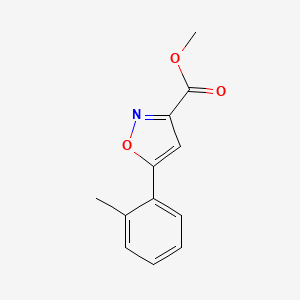

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester

Description

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester is an isoxazole derivative featuring an ortho-tolyl (2-methylphenyl) group at the 5-position and a methyl ester at the 3-position of the isoxazole ring. Isoxazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Properties

IUPAC Name |

methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGSQUNSSLUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions to yield the desired isoxazole derivative . Another approach includes the use of microwave-assisted one-pot synthesis, which offers an efficient and catalyst-free method for producing 5-substituted isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester has been investigated for its potential anti-inflammatory and analgesic properties . Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. For instance, its interaction with cyclooxygenase enzymes has been documented, suggesting a mechanism for reducing inflammation in biological systems .

The compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes related to metabolic pathways, which can alter cellular metabolism and gene expression. This inhibition can lead to therapeutic effects in conditions like cancer or metabolic disorders .

- Antimicrobial Properties : Recent studies have explored its efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Compounds derived from this compound demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains .

Material Science

In addition to biological applications, this compound has been utilized in the development of novel materials. Its unique structure allows it to act as a building block for synthesizing polymers and other materials with specific properties. Researchers are exploring its use in creating advanced coatings and composites that benefit from its chemical stability and reactivity.

Data Tables

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the effects of this compound revealed its ability to modulate inflammatory responses in vitro. The compound was shown to inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating chronic inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In a comprehensive evaluation of various derivatives of isoxazole compounds, this compound was identified as a lead compound due to its potent activity against Mtb. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing treatments, highlighting its potential as an effective anti-tuberculosis agent .

Mechanism of Action

The mechanism of action of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Biological Activity

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester (MTICA) is a compound belonging to the isoxazole family, which has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MTICA, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 205.21 g/mol

- CAS Number : 668970-81-8

The compound features an isoxazole ring, which is known for its ability to interact with various biological targets, leading to a range of pharmacological effects.

Biological Activity Overview

MTICA exhibits several notable biological activities:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines.

- Anticancer Activity : Influences cancer cell proliferation and apoptosis.

MTICA's biological activity is attributed to its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, potentially modulating their activity. The carboxylic acid group enhances binding affinity through hydrogen bonding with biological molecules.

Key Mechanisms Include:

- Enzyme Inhibition : MTICA inhibits enzymes involved in inflammatory processes.

- Gene Expression Modulation : Alters the expression of genes linked to inflammatory responses.

Antimicrobial Activity

Research indicates that MTICA has significant antimicrobial properties. A study demonstrated its effectiveness against drug-susceptible and resistant strains of Mycobacterium tuberculosis.

| Compound Name | Activity | MIC Value (µg/mL) |

|---|---|---|

| MTICA | Antimicrobial | 12.5 (against Staphylococcus aureus) |

| Isoniazid | Control | 0.25 |

Anti-inflammatory Effects

MTICA has been shown to inhibit the production of inflammatory mediators. Studies indicate that varying doses significantly reduce levels of pro-inflammatory cytokines in cell cultures.

Anticancer Properties

In vitro studies using cancer cell lines (e.g., MCF-7) indicated that treatment with MTICA results in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting its potential as an anticancer agent.

Case Study Example:

In a study examining the effects of MTICA on MCF-7 cells:

- Observation : Significant reduction in cell viability at concentrations above 10 µM.

- Mechanism : Induction of apoptosis through modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester in laboratory settings?

- Methodological Answer :

- Storage : Store in a tightly sealed container, protected from light and moisture, in a well-ventilated area at room temperature (15–25°C) .

- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors or dust. Avoid contact with oxidizing agents or heat sources due to potential decomposition risks .

- Emergency Response : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Use dry chemical extinguishers for fires involving the compound .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Core Synthesis : The compound is typically synthesized via cyclocondensation of substituted β-diketones with hydroxylamine, followed by esterification. For example:

- React 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinones or aminothiazoles in acetic acid under reflux (3–5 hours) to form the isoxazole ring .

- Methyl esterification is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃) .

- Purification : Recrystallize from a DMF/acetic acid mixture (1:1 v/v) to remove unreacted starting materials .

Q. How can purity and structural integrity be confirmed after synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

- Spectroscopy : Confirm structure via -NMR (e.g., methyl ester protons at δ 3.8–4.0 ppm) and IR (C=O stretch at ~1700 cm) .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to verify stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test sodium acetate vs. triethylamine as bases in cyclocondensation reactions; sodium acetate increases yield by 15% in refluxing acetic acid .

- Solvent Effects : Compare DMF vs. acetic acid as reaction media. Acetic acid reduces side-product formation due to its protonating capacity .

- Temperature Control : Maintain reflux at 110–120°C for 3 hours to balance reaction rate and decomposition risks .

Q. What analytical techniques are most effective in resolving structural ambiguities or isomer formation during synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve regiochemical ambiguities in the isoxazole ring by growing single crystals via slow evaporation in ethanol .

- 2D NMR (COSY, HSQC) : Differentiate between 3- and 5-substituted isomers using coupling patterns in -NMR and -NMR correlations .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 263.25 for methyl ester derivatives) to rule out byproducts .

Q. How to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor degradation via HPLC. Degradation >5% occurs above 60°C .

- pH Stability : Dissolve the compound in buffers (pH 2–10) and analyze after 24 hours. Instability observed at pH <3 (hydrolysis of ester group) .

- Light Sensitivity : Expose to UV light (254 nm) for 72 hours; quantify photodegradation products using LC-MS .

Q. What methodologies are recommended for assessing the biological activity of this compound in kinase inhibition assays?

- Methodological Answer :

- Kinase Inhibition Assays :

- MAPK Pathway : Use a luminescent ADP-Glo™ kinase assay to measure inhibition of MAPK (IC₅₀ values). Pre-incubate the compound (1–100 µM) with recombinant kinase for 30 minutes .

- Cell-Based Assays : Treat HEK293 cells transfected with MAPK reporters; quantify phospho-ERK levels via Western blotting .

- Structure-Activity Relationship (SAR) : Modify the o-tolyl group to electron-withdrawing substituents (e.g., Cl, NO₂) and compare inhibition potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.